molecular formula C6H11Cl2N3O B2853492 1-(2-Aminoethyl)pyrimidin-2(1H)-one dihydrochloride CAS No. 2173999-35-2

1-(2-Aminoethyl)pyrimidin-2(1H)-one dihydrochloride

Cat. No.: B2853492
CAS No.: 2173999-35-2
M. Wt: 212.07
InChI Key: QPIZRDWANIWKCU-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)pyrimidin-2(1H)-one dihydrochloride is a chemical compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidinone ring and an aminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)pyrimidin-2(1H)-one dihydrochloride typically involves the reaction of 2-aminoethylamine with a suitable pyrimidinone precursor under controlled conditions. The reaction is usually carried out in an aqueous medium with hydrochloric acid to facilitate the formation of the dihydrochloride salt. The process may involve several steps, including protection and deprotection of functional groups, to ensure the purity and yield of the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize impurities. Advanced techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)pyrimidin-2(1H)-one dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydropyrimidine compounds .

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)pyrimidin-2(1H)-one dihydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, depending on the context .

Comparison with Similar Compounds

Uniqueness: 1-(2-Aminoethyl)pyrimidin-2(1H)-one dihydrochloride is unique due to its specific combination of a pyrimidinone ring and an aminoethyl side chain. This structure imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds .

Properties

IUPAC Name

1-(2-aminoethyl)pyrimidin-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.2ClH/c7-2-5-9-4-1-3-8-6(9)10;;/h1,3-4H,2,5,7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIZRDWANIWKCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2173999-35-2
Record name 1-(2-aminoethyl)-1,2-dihydropyrimidin-2-one dihydrochloride
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